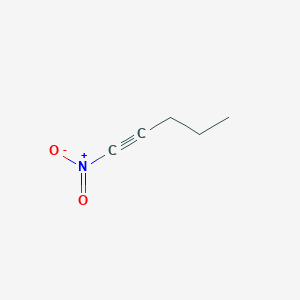
1-Nitropent-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitropent-1-yne is an organic compound characterized by the presence of a nitro group (-NO2) attached to a pent-1-yne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Nitropent-1-yne can be synthesized through various methods. One common approach involves the reaction of pent-1-yne with a nitrating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Nitropent-1-yne undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroalkenes or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines or other reduced products.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Nitroalkenes, nitroalkanes.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Nitropent-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of 1-nitropent-1-yne involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, alteration of cellular signaling pathways, and other biochemical effects .
Comparación Con Compuestos Similares
4-Nitropent-1-yne: Similar structure but with the nitro group at a different position.
1-Nonyne: An alkyne without the nitro group, used for comparison of reactivity and properties.
4-Penten-1-yne: Another alkyne with a different substitution pattern
Uniqueness: 1-Nitropent-1-yne is unique due to the presence of both a nitro group and an alkyne moiety, which imparts distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
856340-55-1 |
|---|---|
Fórmula molecular |
C5H7NO2 |
Peso molecular |
113.11 g/mol |
Nombre IUPAC |
1-nitropent-1-yne |
InChI |
InChI=1S/C5H7NO2/c1-2-3-4-5-6(7)8/h2-3H2,1H3 |
Clave InChI |
JUVGJGROUZKRNK-UHFFFAOYSA-N |
SMILES canónico |
CCCC#C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


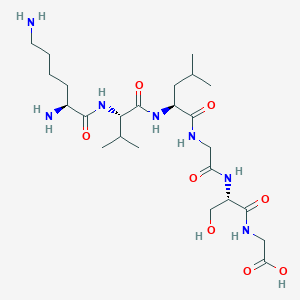
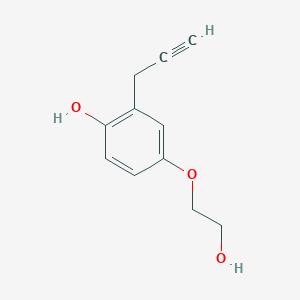
![5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14177888.png)
![1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]-](/img/structure/B14177902.png)

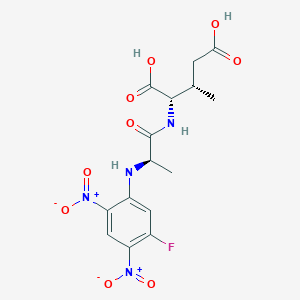
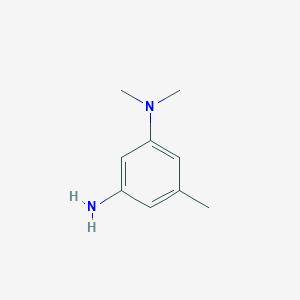
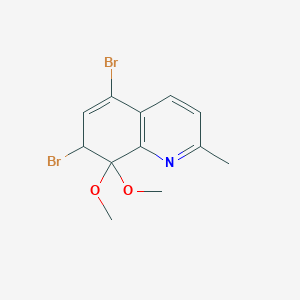
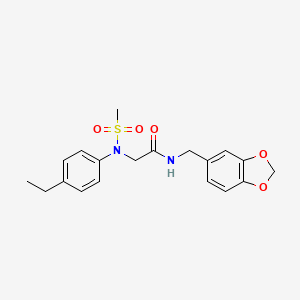
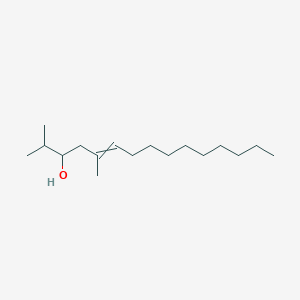
![1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine](/img/structure/B14177933.png)
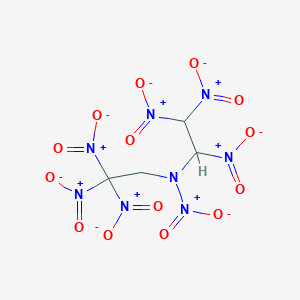
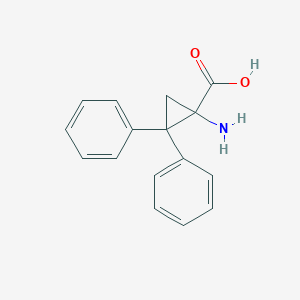
![N-[3-(Aminomethyl)phenyl]-N'-methylurea](/img/structure/B14177948.png)
